Dichloro(diisopropoxy)titanium

描述

It appears as a white to light yellow powder or crystal and is known for its moisture and heat sensitivity . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

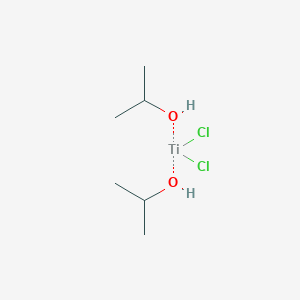

Dichloro(diisopropoxy)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under controlled conditions to prevent moisture and heat sensitivity issues. The general reaction is as follows:

TiCl4+2C3H7OH→Ti(OCH(CH3)2)2Cl2+2HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often stored under inert gas and at low temperatures to maintain its stability .

化学反应分析

Types of Reactions

Dichloro(diisopropoxy)titanium undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other ligands.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of titanium.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions typically occur under anhydrous conditions to prevent hydrolysis and degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with alcohols can produce titanium alkoxides, while reactions with amines can yield titanium amides .

科学研究应用

Dichloro(diisopropoxy)titanium has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.

Material Science: The compound is used in the preparation of titanium-based materials, such as coatings and thin films.

Biological Research:

作用机制

The mechanism of action of dichloro(diisopropoxy)titanium involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s reactivity is primarily due to the titanium center, which can undergo changes in oxidation state and coordination environment. This allows it to act as a catalyst and participate in various chemical transformations .

相似化合物的比较

Similar Compounds

Titanium Tetrachloride (TiCl₄): A precursor to dichloro(diisopropoxy)titanium, used in similar applications but with different reactivity.

Titanium Isopropoxide (Ti(OiPr)₄): Another titanium-based compound used in catalysis and material science, with different ligand environments.

Uniqueness

This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. Its ability to participate in both substitution and redox reactions makes it versatile for various applications .

生物活性

Dichloro(diisopropoxy)titanium (CAS Number: 762-99-2) is a titanium compound that exhibits notable biological activity, primarily through its strong oxidizing properties and ability to interact with various biological molecules. This article explores its biological mechanisms, potential applications, and relevant research findings.

Oxidative Properties

this compound is known for its high reactivity , which allows it to participate in oxidation-reduction reactions. These properties enable the compound to interact with cellular components, potentially leading to oxidative stress and damage to biomolecules such as DNA, proteins, and lipids.

Biochemical Pathways

The compound's reactivity suggests that it can influence various biochemical pathways, including those involved in cell signaling and metabolism. Its interaction with biological systems is often mediated through the formation of reactive oxygen species (ROS), which can disrupt normal cellular functions.

Pharmacokinetics

Absorption and Distribution

Titanium compounds, including this compound, typically exhibit low bioavailability due to poor absorption in biological systems. Rapid excretion further limits their systemic effects. The compound's stability is influenced by environmental factors such as moisture and temperature, necessitating careful handling and storage under inert conditions.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study evaluated its impact on HeLa (cervical cancer), C6 (glioma), and CHO (Chinese hamster ovary) cells using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation at certain concentrations .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| C6 | 20 |

| CHO | 25 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of titanium tetrachloride with isopropanol under controlled conditions. This process yields a product that can be characterized using various spectroscopic techniques such as FTIR and NMR .

Comparative Analysis

This compound can be compared with other titanium compounds based on their reactivity and applications:

| Compound | Oxidizing Properties | Applications |

|---|---|---|

| This compound | High | Catalysis, Material Science |

| Titanium Tetrachloride (TiCl₄) | Very High | Precursor for various titanium complexes |

| Titanium Isopropoxide | Moderate | Sol-gel processes, Coatings |

Case Studies

-

Catalytic Applications

This compound has been utilized as a catalyst in organic synthesis reactions, including Michael additions. Its unique ligand environment allows it to promote specific stereochemical outcomes in these reactions, which are crucial for synthesizing complex organic molecules . -

Antiproliferative Studies

A study demonstrated that titanium complexes similar to this compound showed promising antiproliferative activity against several cancer cell lines, indicating potential therapeutic applications in oncology .

属性

IUPAC Name |

dichlorotitanium;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWFOWZGURYLHA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.Cl[Ti]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2O2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-99-2 | |

| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorobis(propan-2-olato)titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Dichloro(diisopropoxy)titanium in the Michael addition reaction described in the research?

A1: this compound acts as a Lewis acid catalyst in the Michael addition of 1-(trimethylsiloxy)cyclohexene to β-nitrostyrenes. [, ] Importantly, its presence leads to a reversal in the typical stereochemical outcome of this reaction. Instead of the expected ul addition commonly observed with enolates or enamines, this compound promotes lk addition, resulting in the preferential formation of aryl(nitroethyl)-substituted cyclohexanones with the less common l configuration. [] This control over stereochemistry is crucial for synthesizing specific diastereomers, which can be challenging to access through other methods.

Q2: How does this compound influence the stereoselectivity of the reaction?

A2: While the exact mechanism is not fully elucidated in the provided research, this compound likely coordinates to both the 1-(trimethylsiloxy)cyclohexene and the β-nitrostyrene, forming a highly organized transition state. [] This coordination influences the facial approach of the reactants, favoring the lk addition. The specific steric and electronic interactions within this transition state, dictated by the Lewis acid, are responsible for the observed diastereoselectivity. Further mechanistic studies would be needed to confirm the exact role of this compound in the transition state.

Q3: What are the potential applications of this this compound-catalyzed Michael addition in organic synthesis?

A3: This reaction provides a new route to access a variety of aryl(nitroethyl)-substituted cyclohexanones with defined stereochemistry. [, ] These compounds can serve as valuable building blocks in the synthesis of more complex molecules. For instance, the resulting cyclic nitronates can be further functionalized through nitroaldol additions or [3+2]-dipolar cycloadditions, ultimately leading to highly functionalized products with multiple stereocenters. [] This methodology expands the synthetic toolbox for chemists, enabling the construction of diverse molecular architectures with precise control over stereochemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。